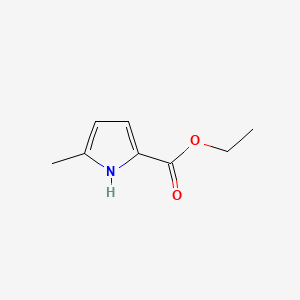

Ethyl 5-methyl-1H-pyrrole-2-carboxylate

描述

Contextual Significance of Pyrrole (B145914) Derivatives in Scientific Disciplines

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a foundational structural motif in a vast array of molecules. wisdomlib.orgresearchgate.net This simple ring's unique electronic properties and ability to participate in various chemical interactions make its derivatives invaluable across multiple scientific disciplines. rsc.orgnih.gov

Pyrrole derivatives are a cornerstone of medicinal chemistry and drug discovery, with a remarkable number of synthetic and naturally occurring pyrrole-based compounds demonstrating a wide spectrum of biological activities. nih.govnih.govrsc.org The pyrrole scaffold is considered a valuable pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.govscispace.com Researchers have extensively explored this heterocycle to develop new therapeutic agents for various diseases. nih.govrsc.org

The diverse pharmacological properties attributed to pyrrole derivatives include:

Anticancer: Many pyrrole-based compounds have been investigated for their potential to inhibit the growth of cancer cells. wisdomlib.orgnih.gov Some have shown potent cytotoxic activity against various cancer cell lines. nih.gov

Antimicrobial: The pyrrole nucleus is a key component in compounds with significant antibacterial and antifungal properties. researchgate.netresearchgate.net For instance, certain synthetic pyrrole derivatives have shown potency against pathogens like E. coli, S. aureus, and C. albicans. researchgate.net

Antiviral: Researchers have synthesized pyrrole derivatives that exhibit considerable antiviral activity, including against viruses like HCV. nih.gov

Anti-inflammatory: Certain pyrrole-containing compounds have demonstrated anti-inflammatory effects. wisdomlib.orgresearchgate.net

The development of drugs containing the pyrrole ring highlights its importance in the pharmaceutical industry. nih.govscispace.com

In the realm of materials science, pyrrole derivatives are primarily recognized for their role in the creation of conducting polymers. researchgate.netnovapublishers.com Polypyrroles, which are polymers formed from pyrrole monomers, can be synthesized to create materials with high electrical conductivity. novapublishers.com These materials are valued for their stability and flexibility, making them suitable for a range of applications. researchgate.net The electrical properties of hybrid polymers can be significantly enhanced by incorporating pyrrole, which forms a conducting network within a non-conducting matrix. novapublishers.com The versatility of pyrrole derivatives also extends to their use in developing sensors, catalysts, and corrosion inhibitors. semanticscholar.org

Pyrrole derivatives have also found utility in the agricultural sector. chemicalbook.com Their biological activity extends to applications as pesticides. semanticscholar.org For example, some pyrrole-containing compounds have been developed for their fungicidal properties, helping to protect crops from various plant pathogens. The structural diversity of pyrrole derivatives allows for the development of targeted agrochemicals.

Nature provides a rich source of complex molecules containing the pyrrole ring, which have long inspired chemists. nih.govchemicalbook.com Pyrrole is a fundamental building block of vital biological molecules such as heme in hemoglobin, chlorophyll, and vitamin B12. researchgate.netsemanticscholar.orgnih.gov Many secondary metabolites produced by organisms from marine environments, such as sponges and bacteria, also feature the pyrrole scaffold. nih.govnih.gov These naturally occurring compounds, including oroidin (B1234803) and ageliferin, often exhibit potent biological activities and serve as lead structures for drug discovery programs. nih.govnih.gov

The study of how organisms construct these molecules has led to a deeper understanding of biosynthetic pathways. rsc.org The formation of the pyrrole ring and its subsequent elaboration into complex natural products involves intricate enzymatic machinery. rsc.orgacs.org Understanding these pathways not only provides insight into nature's chemical logic but also offers templates for developing novel synthetic strategies. rsc.org

Academic Research Landscape of Ethyl 5-methyl-1H-pyrrole-2-carboxylate

While the broader class of pyrrole derivatives is widely studied, academic research on this compound is more specific, often focusing on its synthesis and its use as a building block for more complex molecules.

The synthesis of this compound has been described in the chemical literature, with a notable method reported by Motekaitis, Heinert, and Martell in 1970. nih.goviucr.org This procedure has been subsequently cited in later studies that involve the synthesis and characterization of this compound. nih.goviucr.org

The synthesis of pyrrole esters, in general, has been approached through various classical methods. These include the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia, and the Hantzsch pyrrole synthesis. researchgate.netsemanticscholar.org Another established method involves the acylation of pyrrole. For instance, the parent compound, ethyl 1H-pyrrole-2-carboxylate, can be synthesized by reacting pyrrole with trichloroacetyl chloride to form 2-pyrrolyl trichloromethyl ketone, followed by alcoholysis. orgsyn.org

More recent synthetic efforts in pyrrole chemistry have also focused on developing more efficient and environmentally friendly procedures. semanticscholar.org For this compound specifically, its synthesis can be a crucial step in the preparation of more complex halogenated pyrrole building blocks used in medicinal chemistry. nih.gov For example, it serves as a starting material for the synthesis of compounds like Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate through electrophilic fluorination. nih.gov

The crystal structure of this compound has been characterized using X-ray diffraction. nih.goviucr.org These studies reveal that the non-hydrogen atoms of the molecule are nearly planar. nih.goviucr.org In the solid state, molecules of the compound form centrosymmetric dimers through intermolecular hydrogen bonds between the pyrrole N-H group and the carbonyl oxygen atom of an adjacent molecule. nih.goviucr.org

Current Research Trends and Emerging Areas

The research landscape surrounding this compound and related pyrrole derivatives is dynamic, with several key trends and emerging areas of investigation. A significant focus of current research is the development of novel and efficient synthetic methodologies for producing highly substituted and functionalized pyrroles. thieme-connect.comnih.gov This includes the exploration of multicomponent reactions, which allow for the construction of complex molecules in a single step, and the adoption of green chemistry principles, such as the use of environmentally benign catalysts and solvents. nih.govnih.gov

Recent studies have highlighted the importance of functionalized pyrrole scaffolds in medicinal chemistry. nih.gov There is a growing trend in designing and synthesizing new pyrrole derivatives with a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. researchgate.netraijmr.com For instance, derivatives of pyrrole-2-carboxylates have been investigated for their potential as antibacterial agents, with some showing promising activity against Mycobacterium tuberculosis. nih.gov

Another emerging area is the application of pyrrole-containing compounds in materials science. thieme-connect.com The inherent electronic properties of the pyrrole ring make it a suitable component for the development of conducting polymers and other intelligent materials. thieme-connect.com Research is ongoing to explore how the functionalization of the pyrrole core, using precursors like this compound, can be tailored to create materials with specific optical, electronic, and physical properties.

A summary of recent research findings involving derivatives of this compound is presented in the table below.

| Derivative of this compound | Research Focus | Key Finding |

| Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate | Synthesis of halogenated pyrrole building blocks | Developed a method for electrophilic fluorination using Selectfluor. nih.gov |

| Ethyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid | Synthesis of halogenated pyrrole building blocks | Synthesized via chlorination of the parent compound with N-chlorosuccinimide. nih.gov |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Antibacterial activity | Exhibited a minimum inhibitory concentration (MIC) of 0.7 µg/mL against Mycobacterium tuberculosis H37Rv. nih.gov |

Interdisciplinary Research Connections

The study of this compound and its derivatives fosters numerous interdisciplinary connections, primarily bridging organic chemistry with medicinal chemistry, chemical biology, and materials science.

In the realm of medicinal chemistry , this compound serves as a crucial starting material for the synthesis of potential therapeutic agents. rsc.org The pyrrole scaffold is a recognized pharmacophore, and modifications to its structure can lead to compounds that interact with various biological targets. nih.govnih.gov For example, the synthesis of pyrrole derivatives with potential anticancer activity often involves the use of functionalized pyrrole precursors. nih.gov The investigation of structure-activity relationships (SAR) in these derivatives is a key area of interdisciplinary research, combining synthetic chemistry with pharmacological testing. rsc.org

The connection to chemical biology is evident in the use of pyrrole derivatives to probe biological processes. nih.gov The synthesis of labeled or modified pyrrole compounds allows researchers to study their interactions with biomolecules such as proteins and nucleic acids. This can provide insights into disease mechanisms and aid in the development of new diagnostic tools.

In materials science , the electron-rich nature of the pyrrole ring is exploited to create novel organic materials. thieme-connect.com The polymerization of pyrrole derivatives can lead to conducting polymers with applications in electronics, sensors, and energy storage devices. The design and synthesis of these materials require a deep understanding of both organic chemistry and polymer science. The table below illustrates some of the key interdisciplinary applications of pyrrole derivatives.

| Field | Application of Pyrrole Derivatives |

| Medicinal Chemistry | Synthesis of antibacterial, anticancer, and anti-inflammatory agents. nih.govnih.govresearchgate.net |

| Chemical Biology | Development of probes to study biological processes and interactions. nih.gov |

| Materials Science | Creation of conducting polymers and intelligent materials. thieme-connect.com |

Structure

2D Structure

属性

IUPAC Name |

ethyl 5-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-11-8(10)7-5-4-6(2)9-7/h4-5,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUNZXNCMZMRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186506 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3284-51-3 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3284-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003284513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-methyl-1H-pyrrole-2-carboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Advanced Spectroscopic Characterization and Computational Studies

Computational Chemistry and Theoretical Investigations

Computational methods, particularly those based on quantum mechanics, are powerful tools for complementing experimental data and providing deeper insight into the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can be used to predict a variety of properties, including optimized molecular geometries, vibrational frequencies (IR and Raman spectra), and NMR chemical shifts.

For pyrrole (B145914) derivatives, DFT has been employed to study tautomeric stability. These theoretical calculations have shown that the presence of electron-donating substituents, such as the methyl group at the 5-position in Ethyl 5-methyl-1H-pyrrole-2-carboxylate, stabilizes the observed pyrroic tautomer. chemscene.com In contrast, the electron-withdrawing nature of the ester group at the 2-position creates an electronic imbalance that influences the molecule's reactivity. chemscene.com

Furthermore, DFT calculations can be used to simulate spectroscopic data. By calculating the theoretical IR and NMR spectra, a direct comparison can be made with experimental results, aiding in the assignment of spectral peaks. For other heterocyclic systems, DFT calculations using the B3LYP functional and a 6-311++G(2d,p) basis set have been shown to provide theoretical spectra that are consistent with experimental findings. Such studies can also be used to analyze molecular electrostatic potential (MEP) maps, which identify the electrophilic and nucleophilic regions of the molecule, and to determine frontier molecular orbital (HOMO-LUMO) energies, which are crucial for understanding chemical reactivity.

Density Functional Theory (DFT) Calculations

Geometry Optimization and Conformational Analysis (s-cis/s-trans)

The geometric and conformational properties of this compound have been a subject of interest in structural chemistry. The planarity of the molecule is a key feature, with the non-hydrogen atoms showing a root-mean-square (r.m.s.) deviation of 0.0306 Å from their best plane, as determined by X-ray diffraction. nih.gov This near-planar structure is a consequence of the sp² hybridization of the atoms in the pyrrole ring and the attached carboxylate group.

Computational studies, often employing Density Functional Theory (DFT), are used to explore the conformational landscape of such molecules. For pyrrole-2-carboxylates, two primary planar conformers, s-cis and s-trans, are of significance. These conformers are defined by the dihedral angle between the N-H bond of the pyrrole ring and the C=O bond of the ester group. In a related compound, pyrrole-2-carboxylic acid, theoretical calculations have shown that both s-cis and s-trans conformers exist, with their relative stability influenced by substitution on the pyrrole ring. researchgate.net For this compound, the solid-state structure, as observed in crystals, is stabilized by intermolecular interactions. nih.gov

Table 1: Selected Geometric Parameters for this compound

| Parameter | Bond Length (Å) |

|---|---|

| C2—C1 | 1.487 (2) |

| C2—C3 | 1.373 (3) |

| C4—C3 | 1.392 (2) |

| C5—C4 | 1.369 (2) |

Vibrational Frequency Calculations

Vibrational spectroscopy, coupled with quantum chemical calculations, provides a detailed picture of the molecular vibrations of this compound. While a detailed vibrational analysis for this specific molecule is not extensively reported, studies on similar compounds, such as 5-formyl-1H-pyrrole-2-carboxylic acid, offer valuable insights. researchgate.net Theoretical vibrational frequencies are typically calculated using DFT methods, such as B3LYP with a suitable basis set (e.g., cc-pVTZ). researchgate.net These calculations help in the assignment of experimental infrared (IR) and Raman spectra.

The vibrational modes of this compound would include characteristic stretching frequencies for the N-H bond, C=O of the ester, and C-H bonds of the methyl and ethyl groups. The pyrrole ring itself will exhibit a series of complex stretching and bending vibrations. Potential Energy Distribution (PED) analysis is often employed to provide a quantitative assignment of the vibrational modes. researchgate.net

Hydrogen Bonding Analysis (N-H···O Interactions)

X-ray crystallography has revealed that in the solid state, this compound molecules form centrosymmetric dimers through intermolecular hydrogen bonds. nih.gov Specifically, a pair of N-H···O hydrogen bonds links two molecules, with the pyrrole N-H group of one molecule donating a hydrogen to the carbonyl oxygen (C=O) of the adjacent molecule. nih.gov This interaction results in the formation of a stable R²₂(10) ring motif. nih.gov

Natural Bond Orbital (NBO) analysis is a computational method that can be used to further characterize these hydrogen bonds. nih.gov NBO analysis provides information on the donor-acceptor interactions, stabilization energies, and the extent of charge transfer in the hydrogen-bonded system. For similar systems, NBO analysis has confirmed the presence of strong, stable intermolecular N-H···O interactions. nih.gov

Table 2: Hydrogen-Bond Geometry for this compound Dimer

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N1—H1···O1 | 0.86 | 1.99 | 2.8363 (19) | 167 |

D: Donor atom, A: Acceptor atom

Aromaticity Assessment (HOMA, NICS Indices)

The aromaticity of the pyrrole ring in this compound is a key determinant of its chemical properties and reactivity. Aromaticity can be quantitatively assessed using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

A study on pyrrol-2-yl carbonyl conformers calculated HOMA and NICS indices to evaluate the π-electron delocalization in the pyrrole ring. researchgate.net The HOMA index is based on the deviation of bond lengths from an ideal aromatic system, with values closer to 1 indicating higher aromaticity. NICS values, calculated at the center of the ring, provide a measure of the magnetic shielding, with more negative values suggesting stronger aromatic character. These indices can be influenced by the nature and conformation of substituents on the pyrrole ring. researchgate.net

Ab Initio Calculations

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, have been employed to study pyrrole derivatives. For dimers of a related compound, pyrrole-2-carboxylic acid, ab initio calculations at the MP2/6-311++G(d,p) level of theory have been performed. researchgate.net These calculations provide accurate descriptions of the electronic structure, molecular geometries, and intermolecular interaction energies. Such high-level calculations are crucial for benchmarking results from more computationally efficient DFT methods and for obtaining a reliable understanding of the system's properties.

Molecular Dynamics Simulations for Conformational Changes and Interactions

In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a solvent box), and the trajectories of all atoms are calculated over a period of time by solving Newton's equations of motion. researchgate.net These simulations can reveal the flexibility of the molecule, the stability of different conformers, and the nature of its interactions with surrounding molecules. For instance, MD simulations can be used to explore the stability of the s-cis and s-trans conformers in solution and to understand how the ethyl and methyl substituents influence the molecule's dynamics.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. While a specific QSAR study focused solely on this compound is unlikely, this compound can be part of a larger dataset in QSAR analyses of pyrrole derivatives.

For example, a fragment-based QSAR (FB-QSAR) study on pyrrole carboxylic acid derivatives as COX-1 and COX-2 inhibitors has been reported. nih.gov Such studies use molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) to build mathematical models that can predict the biological activity of new compounds. nih.gov The position and nature of substituents on the pyrrole ring, such as the methyl group at the 5-position and the ethyl ester at the 2-position, would be critical parameters in these models. The insights gained from QSAR studies can guide the design and synthesis of new pyrrole derivatives with improved therapeutic properties. nih.gov

Iv. Pharmacological and Biological Investigations

Structure-Activity Relationship (SAR) Studies of Ethyl 5-methyl-1H-pyrrole-2-carboxylate Derivatives

The biological activity of pyrrole (B145914) derivatives can be significantly modulated by the nature and position of substituents on the pyrrole ring.

Structure-activity relationship (SAR) studies indicate that the substituents on the pyrrole ring play a crucial role in determining the biological potency and selectivity of these compounds. For instance, in a series of alkyl-3,4-bis(4-methoxyphenyl)pyrrole-2-carboxylates, the specific arrangement of these bulky aryl groups was found to be a key determinant of their cytotoxic effects. nih.gov

In a broader context of pyrrole derivatives, the presence of a carbonyl group is considered a key moiety for biological activity. nih.gov For a series of pyrrole-based Schiff bases, the introduction of different substituents led to varied biological outcomes. For example, the presence of a 5-nitrofuran ring in one derivative resulted in potent inhibitory activity against monoamine oxidase B (MAO-B).

Halogenation of the pyrrole ring has also been shown to influence antibacterial activity. Dihalogenation, in particular, appears to be a beneficial substitution for enhancing the antibacterial effect of some pyrrole derivatives. sigmaaldrich.com This suggests that the introduction of halogens to the this compound scaffold could be a promising strategy for developing potent antimicrobial agents.

Furthermore, studies on other pyrrole-2-carboxamide derivatives have shown that electron-withdrawing groups on a phenyl substituent can be crucial for increasing anti-mycobacterial activity. nih.gov This highlights the electronic properties of the substituents as a key factor in the biological activity of this class of compounds.

There is limited publicly available research on the stereochemical considerations and enantiomeric effects specifically for derivatives of this compound. However, the importance of stereochemistry in the biological activity of chiral compounds is a well-established principle in medicinal chemistry. For other chiral pyrrole derivatives, such as 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles, the stereochemical orientation of the substituents has been shown to influence their antiproliferative activity. mdpi.com A review of synthetic strategies towards chiral systems featuring a pyrrole unit highlights the growing interest in accessing enantiomerically pure pyrrole derivatives for biological evaluation. rsc.org The development of methods for the enantioselective synthesis of chiral pyrroles is an active area of research, as the absolute configuration of a molecule can significantly impact its biological activity. researchgate.net

Biological Activity Profiling and Mechanistic Elucidation

Derivatives of this compound and related pyrrole compounds have been investigated for a range of biological activities, with a primary focus on their anticancer and antimicrobial properties.

Pyrrole derivatives are a well-established class of compounds with significant anticancer potential. researchgate.net The mechanisms through which these compounds exert their effects are diverse and often depend on their specific structural features.

Research on a series of novel pyrrole hydrazones has demonstrated their potential as antiproliferative agents. One particular derivative showed selective activity against human melanoma cells, with an IC₅₀ value of 44.63 ± 3.51 µM. nih.gov Mechanistic studies revealed that this compound induced apoptosis and caused cell cycle arrest in the S phase. nih.gov

In studies of other related pyrrole derivatives, alkyl-3,4-bis(4-methoxyphenyl)pyrrole-2-carboxylates have been identified as potent cytotoxic agents against murine L1210 lymphoid leukemia cells. nih.gov Their mechanism of action was found to involve the preferential inhibition of DNA synthesis through the targeting of de novo purine (B94841) biosynthesis. nih.gov

The table below presents the cytotoxicity data for a selection of pyrrole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1C | SH-4 (Melanoma) | 44.63 ± 3.51 | nih.gov |

Note: The table contains data for a pyrrole hydrazone derivative, not a direct derivative of this compound, but provides insight into the potential of this class of compounds.

The pyrrole scaffold is present in numerous natural and synthetic compounds with antimicrobial activity. researchgate.netresearchgate.net Derivatives of pyrrole-2-carboxylate have been a key pharmacophore in the development of potential antibacterial agents. nih.gov

One study focused on the synthesis of ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate, which was evaluated for its activity against Mycobacterium tuberculosis H37Rv and showed a minimum inhibitory concentration (MIC) of 0.7 µg/mL. nih.gov Another study on pyrrolamide derivatives identified a compound with potent activity against Staphylococcus aureus (MIC = 0.008 μg/mL) and Escherichia coli (MIC = 1 μg/mL). nih.gov

The table below summarizes the minimum inhibitory concentrations (MIC) for selected pyrrole derivatives against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| ENBHEDPC | Mycobacterium tuberculosis H37Rv | 0.7 | nih.gov |

| Pyrrolamide derivative | Staphylococcus aureus | 0.008 | nih.gov |

| Pyrrolamide derivative | Escherichia coli | 1 | nih.gov |

Note: ENBHEDPC is Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate.

There is a lack of specific studies in the available literature on the activity of this compound derivatives against common foodborne pathogens such as Listeria, Salmonella, and pathogenic strains of E. coli. While some pyrrole derivatives have shown activity against E. coli in a broader context, dedicated studies on foodborne pathogens are needed to ascertain their potential in this area. nih.gov

Antimicrobial and Antibacterial Properties

Against Mycobacterium tuberculosis

The pyrrole-2-carboxamide scaffold, a close structural relative of this compound, has been identified as a potent inhibitor of Mycobacterium tuberculosis (Mtb). Structure-activity relationship studies have shown that the hydrogens on the pyrrole-2-carboxamide moiety are crucial for potent anti-TB activity. nih.gov For instance, replacing the pyrrole hydrogen with a methyl group led to a significant reduction in activity. nih.gov

Derivatives featuring a fluorophenyl group attached to the pyrrole ring have demonstrated particularly potent anti-TB activities, with Minimum Inhibitory Concentration (MIC) values below 0.016 μg/mL, coupled with low cytotoxicity. nih.gov One derivative, 1-(4-fluorophenyl)-2-ethyl-3-(thiomorpholin-4-yl)methyl-5-(4-methylphenyl)-1H-pyrrole, was found to be highly active against the Mtb H37Rv strain, with a MIC of 0.25 μg/mL, and was also effective against resistant strains. researchgate.net The conjugation of the pyrrole ring with other bioactive molecules has been noted as a strategy to drastically increase anti-TB activity. researchgate.net In the search for novel antitubercular agents, various synthetic indolizine-1-carboxylate analogues, which can be related to the pyrrole structure, have also been screened, with several compounds showing activity against the H37Rv strain. japsonline.com

Table 1: Antitubercular Activity of Selected Pyrrole Derivatives

| Compound/Derivative Class | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrrole-2-carboxamides with a fluorophenyl moiety | Mycobacterium tuberculosis | < 0.016 μg/mL | nih.gov |

| 1-(4-fluorophenyl)-2-ethyl-3-(thiomorpholin-4-yl)methyl-5-(4-methylphenyl)-1H-pyrrole | Mycobacterium tuberculosis H37Rv | 0.25 μg/mL | researchgate.net |

Membrane Damage Mechanisms

The antimycobacterial action of the pyrrole-2-carboxamide scaffold is linked to the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.gov MmpL3 is an essential transporter protein involved in the biosynthesis of mycolic acids, which are critical components of the mycobacterial cell wall. By inhibiting MmpL3, these compounds disrupt the formation of this protective outer layer, leading to bacterial death. nih.gov The specific targeting of MmpL3 was confirmed by evaluating the compounds against M. smegmatis that expressed both wild-type and mutated versions of the MmpL3 gene from M. tuberculosis. nih.gov

Antiviral Activities (e.g., Hepatitis B Virus, HIV)

The pyrrole scaffold is a key feature in the development of novel antiviral agents.

Hepatitis B Virus (HBV): Pyrrole-scaffold inhibitors have been investigated as Capsid Assembly Modulators (CAMs). nih.gov These molecules operate through a CAM-Normal (CAM-N) mechanism, where hydrophobic interactions are the primary driving force for binding to the HBV core protein. nih.gov Computational modeling has shown that the pyrrole core is a primary contributor to hydrophobic interactions within the binding site. nih.gov The goal of these inhibitors is to disrupt the proper assembly of the viral capsid, a crucial step in the HBV life cycle. nih.gov While some derivatives were designed to enhance anti-HBV activity, the introduction of certain substitutions did not always lead to the anticipated improvement in bioactivity. nih.gov

Human Immunodeficiency Virus (HIV): The pyrrole ring is considered a privileged scaffold in the search for new HIV inhibitors, with the approved antiretroviral drug fostemsavir (B1673582) featuring this structure. nih.gov Pyrrole-based compounds can target different stages of the HIV-1 replication cycle. nih.gov For example, a diketo acid derivative containing a pyrrole ring, 6-[1-(4-Fluorophenyl)methyl-1H-pyrrol-2-yl)]-2,4-dioxo-5-hexenoic acid ethyl ester, has been shown to selectively inhibit HIV-1 viral replication. nih.gov Research continues to explore pyrrole derivatives as potential entry inhibitors by targeting the gp120 envelope glycoprotein. nih.gov

Anti-inflammatory and Antioxidant Effects

Derivatives of the pyrrole-2-carboxylate structure have demonstrated significant anti-inflammatory and antioxidant properties.

Anti-inflammatory Effects: 5-methyl-2-carboxamidepyrrole-based molecules have been developed as dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH). researchgate.net The inhibition of mPGES-1 is a valuable strategy for treating inflammation by reducing the biosynthesis of prostaglandin E2 (PGE2), a key mediator in inflammatory processes. researchgate.net In other studies, certain pyrrole derivatives were found to suppress the production of pro-inflammatory cytokines such as IL-1β and IL-6. nih.gov

Antioxidant Effects: A notable mechanism for the antioxidant effect of pyrrole derivatives involves the Keap1-Nrf2-ARE signaling pathway. rsc.org One derivative, 5-(3-(N-(carboxymethyl)naphthalene-2-sulfonamido)phenyl)-1-ethyl-1H-pyrrole-2-carboxylic acid, acts as a non-covalent inhibitor of the Keap1–Nrf2 interaction. This inhibition promotes the translocation of Nrf2 to the nucleus, subsequently increasing the production of key antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH). rsc.org Additionally, pyrrole–chalcone compounds have shown promising free radical scavenging properties and the ability to chelate Fe²⁺ ions, highlighting their potential to alleviate oxidative stress. mdpi.com

Neuroprotective Potential

The antioxidant capabilities of pyrrole derivatives are closely linked to their neuroprotective potential. In a model of cerebral ischemia/reperfusion injury, a derivative of 1-ethyl-1H-pyrrole-2-carboxylic acid demonstrated a significant therapeutic effect by activating the Nrf2 antioxidant pathway. rsc.org

Studies using in vitro models of neurotoxicity have further confirmed these properties. mdpi.comresearchgate.net Pyrrole-based compounds have shown significant neuroprotective and antioxidant effects in models of H₂O₂-induced oxidative stress in neuroblastoma cells. mdpi.comresearchgate.net Even at low concentrations (1 µM), certain derivatives exhibited low toxicity and strong protective effects, making them promising candidates for addressing neurodegenerative diseases associated with oxidative stress. mdpi.comresearchgate.net

Enzyme Inhibition Studies

The pyrrole scaffold has been utilized to design inhibitors for various enzymes implicated in disease. As previously mentioned, derivatives have been shown to inhibit mPGES-1 and sEH, which are involved in inflammation. researchgate.net In the context of neuroprotection, pyrrole-containing compounds have been evaluated for their inhibitory effects on monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), enzymes relevant to neurodegenerative conditions. mdpi.com

Carboxylic acids, as a class, are known to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. mdpi.com The inhibitory mechanism can be competitive or mixed-type. mdpi.com While direct studies on this compound are not extensively detailed in the provided results, the general principles of tyrosinase inhibition by related compounds are relevant. Inhibition can occur through direct binding to the enzyme's active site and also through the acidification of the microenvironment, as an acidic pH can suppress tyrosinase activity. mdpi.com These mechanisms highlight the potential of carboxylic acid-containing structures, including pyrrole carboxylates, for applications in modulating melanogenesis. mdpi.com

COX-2/LOX Inhibition

The pyrrole scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as tolmetin (B1215870) and ketorolac, which are known to inhibit cyclooxygenase (COX) enzymes. ebi.ac.uknih.gov Research has expanded to explore pyrrole derivatives as dual inhibitors of both COX and lipoxygenase (LOX) pathways, which could offer a safer alternative to traditional NSAIDs and selective COX-2 inhibitors. nih.govnih.gov The inhibition of both pathways is considered a promising strategy for developing more effective anti-inflammatory agents, as blocking only one pathway can shift arachidonic acid metabolism towards the other, potentially causing undesirable side effects. nih.govmdpi.com

Studies on various N-pyrrole carboxylic acid derivatives have been conducted to evaluate their inhibitory potential against COX-1 and COX-2. nih.gov For instance, a series of 2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrole-1-yl] alkanoates were synthesized and evaluated as COX inhibitors. acs.org The findings revealed that subtle structural modifications significantly impact the inhibitory activity and selectivity for COX-1 versus COX-2. nih.govacs.org Compounds featuring an acetic acid group at position 1 of the pyrrole ring demonstrated notable activity against both COX-1 and COX-2. nih.gov Molecular docking and quantitative structure-activity relationship (QSAR) studies have been employed to understand the binding interactions within the COX active sites and to guide the design of new, more potent inhibitors. ebi.ac.uknih.gov

In one study, pyrrole derivatives were designed as dual COX-2/LOX inhibitors. The results indicated that certain hybrid compounds presented a promising combination of in vitro inhibitory activities against both soybean LOX (sLOX) and murine COX-2. nih.gov For example, a pyrrole-cinnamate hybrid (compound 5 in the study) was identified as a potent COX-2 inhibitor with an IC₅₀ value of 0.55 µM, while another derivative (compound 2) was the most effective sLOX inhibitor with an IC₅₀ of 7.5 µM. nih.gov

| Compound/Derivative Class | Target Enzyme(s) | Key Findings | IC₅₀ Values | Reference |

| Pyrrole-cinnamate hybrid 5 | COX-2 / sLOX | Potent dual inhibitor with strong COX-2 inhibition. | COX-2: 0.55 µM; sLOX: 30 µM | nih.gov |

| Pyrrole derivative 2 | sLOX | Most potent sLOX inhibitor in the series. | sLOX: 7.5 µM | nih.gov |

| 1H-pyrrole-2,5-dione derivative 9d | COX-2 | Identified as a highly potent and selective COX-2 inhibitor. | COX-2: 6.0 nM | ebi.ac.uk |

| 2-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]acetic acid (4h) | COX-1 / COX-2 | Showed significant inhibition against both isoforms. | COX-1: 1.10 µM; COX-2: 9.80 µM | nih.govacs.org |

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that are crucial regulators of mitosis, including processes like centrosome separation, spindle assembly, and cytokinesis. mdpi.comnih.gov Their overexpression is linked to tumorigenesis, making them attractive targets for anticancer drug development. nih.govlongdom.org Several small-molecule inhibitors targeting Aurora kinases have been developed, and the pyrrole scaffold has been explored for this purpose. mdpi.comdrugbank.com

Specifically, a series of pyrrole-indoline-2-ones were investigated as Aurora A kinase inhibitors. mdpi.comnih.gov These compounds were designed based on the scaffold of known inhibitors and showed significant inhibitory activities. mdpi.com While direct inhibitory data for this compound against Aurora kinases is not available, the research into related pyrrole structures highlights the potential of this chemical class. The inhibition of Aurora A can lead to mitotic arrest and cell death in cancer cells. researchgate.net The development of these inhibitors often involves a structure-based drug design approach, utilizing computational modeling to optimize the interaction with the ATP-binding pocket of the kinase. mdpi.comnih.gov

| Inhibitor Class | Target Kinase | Biological Effect | Reference |

| Pyrrole-indoline-2-ones | Aurora A | Inhibition of kinase activity, potential anticancer effects. | mdpi.comnih.gov |

| Imidazo[4,5-b]pyridine derivatives | Aurora A | Potent and orally bioavailable inhibition. | nih.gov |

| MLN8237 | Aurora A | Induces objective responses in preclinical pediatric cancer models. | nih.gov |

Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibition

Mycobacterial membrane protein large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis, responsible for exporting trehalose (B1683222) monomycolate (TMM), a key precursor for the mycobacterial outer membrane. nih.govnih.gov The inhibition of MmpL3 blocks this transport, leading to the accumulation of TMM in the cytoplasm and preventing the synthesis of the cell wall, which is critical for bacterial survival. nih.gov This makes MmpL3 a prime target for the development of new anti-tuberculosis drugs, especially for combating drug-resistant strains. nih.gov

The pyrrole-2-carboxamide scaffold, which is closely related to this compound, has been successfully utilized to design potent MmpL3 inhibitors. nih.gov In a notable study, researchers used a structure-guided strategy to develop a series of pyrrole-2-carboxamide derivatives. nih.gov The synthesis of these compounds began with precursors like methyl 4-bromo-1H-pyrrole-2-carboxylate. nih.gov Many of the synthesized compounds displayed excellent activity against drug-resistant tuberculosis strains, with minimum inhibitory concentration (MIC) values below 0.016 µg/mL and low cytotoxicity. nih.gov The specific targeting of MmpL3 was confirmed by observing a significant loss of potency against strains with a mutation in the mmpL3 gene. nih.govnih.gov

| Derivative | MIC vs. M. tuberculosis H37Rv (μg/mL) | Cytotoxicity IC₅₀ (μg/mL) | Key Structural Features | Reference |

| Compound 32 | <0.016 | >64 | Phenyl and pyridyl groups with electron-withdrawing substituents on the pyrrole ring; bulky substituent on the carboxamide. | nih.gov |

| Compound 1 (Design) | N/A | N/A | 2,4-dichlorophenyl group, pyrrole-2-carboxamide core, cyclohexyl group. | nih.gov |

Pharmacophore Modeling and Drug Design

The design of novel therapeutic agents based on the this compound scaffold has been significantly advanced by computational techniques, including pharmacophore modeling and molecular docking. These methods provide critical insights into the essential structural features required for biological activity and the specific interactions between the ligand and its protein target.

Development of Pharmacophore Hypotheses

Pharmacophore modeling identifies the crucial spatial arrangement of chemical features necessary for a molecule to interact with a specific biological target. dovepress.com This approach has been widely applied to pyrrole derivatives targeting various enzymes.

For MmpL3 inhibitors, a structure-based pharmacophore model was developed using the crystal structures of MmpL3 in complex with known inhibitors. nih.gov This model consists of three key features: a hydrogen bond acceptor (HBA), a hydrophobic feature (H), and a ring-aromatic (RA) feature. nih.gov In the designed pyrrole-2-carboxamide derivatives, the carbonyl group of the amide maps to the HBA feature, a cyclohexyl group can map to the hydrophobic feature, and a substituted phenyl group corresponds to the ring-aromatic feature. nih.gov

In the context of Aurora kinase inhibitors, ligand-based pharmacophore models have been generated from sets of known active compounds to identify common features, which often include hydrogen bond donors, acceptors, and aromatic rings. longdom.orgresearchgate.net Similarly, for COX inhibitors, field-based QSAR models highlight the importance of steric, electrostatic, and hydrophobic fields for activity, which serves a similar purpose to a pharmacophore hypothesis. nih.govacs.org These models act as 3D queries for virtual screening of compound libraries to discover new potential inhibitors. longdom.orgdovepress.com

Ligand-Based and Structure-Based Drug Design Strategies

Both ligand-based and structure-based strategies have been instrumental in the development of drugs derived from the pyrrole scaffold.

Ligand-based design relies on knowledge of known active molecules. This is exemplified by the use of 3D-QSAR models for Aurora A kinase and COX inhibitors. acs.orgmdpi.com These models establish a quantitative relationship between the three-dimensional properties of the molecules and their biological activity, which then guides the design of new compounds with predicted high potency. mdpi.comnih.gov

Structure-based drug design utilizes the three-dimensional structure of the target protein. A prime example is the structure-guided design of the pyrrole-2-carboxamide MmpL3 inhibitors. nih.gov By analyzing the binding pocket of MmpL3, researchers were able to design a scaffold where a pyrrole-2-carboxamide occupies a specific pocket (S4), a dichlorophenyl group fits into another (S3), and a cyclohexyl group occupies a third (S5), optimizing the fit and interactions with the target protein. nih.gov This rational approach is highly effective for lead optimization. nih.govnih.gov

Molecular Docking and Protein-Ligand Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction. This technique has been extensively used to rationalize the observed biological activities of pyrrole derivatives and to understand their binding modes at an atomic level.

For MmpL3 inhibitors , docking studies predicted that the pyrrole-2-carboxamide scaffold forms two crucial hydrogen bonds with the backbone of residues Asp645 and Tyr646 in the binding pocket. nih.gov This interaction anchors the molecule, allowing other substituents to occupy adjacent hydrophobic and aromatic pockets, which is consistent with the pharmacophore model. nih.gov

In the case of COX-2 inhibitors , docking simulations of pyrimidine-based compounds, which can be considered bioisosteres of pyrroles in some contexts, showed key interactions. These include hydrogen bonds with residues like Leu352, His90, and Arg513, as well as an arene-cation interaction with Arg120, which is a critical residue in the COX active site. mdpi.com Docking of 1H-pyrrole-2,5-dione derivatives also helped to explain their high potency and selectivity for COX-2 over COX-1. ebi.ac.uk

For Aurora A kinase , docking of pyrrole-indoline-2-one inhibitors revealed the importance of interactions with key residues in the ATP binding site. mdpi.com For other inhibitor scaffolds, hydrogen bonds with the backbone of Ala213 and interactions with Glu211 have been identified as critical for binding affinity. longdom.orgresearchgate.net These computational studies provide a structural basis for the inhibitors' mechanism of action and guide further synthetic efforts to improve potency and selectivity. mdpi.com

| Target Enzyme | Interacting Residues | Type of Interaction | Reference |

| MmpL3 | Asp645, Tyr646 | Hydrogen Bonds | nih.gov |

| COX-2 | Arg120 | Arene-Cation | mdpi.com |

| COX-2 | His90, Leu352, Arg513 | Hydrogen Bonds | mdpi.com |

| Aurora A Kinase | Ala213, Glu211 | Hydrogen Bonds | longdom.orgresearchgate.net |

Fragment-Based Drug Discovery Approaches

Fragment-based drug discovery (FBDD) is a strategic approach in medicinal chemistry that utilizes small chemical fragments to probe the binding sites of biological targets. These fragments, if they show even weak binding, can be elaborated and optimized into more potent and selective drug candidates. "this compound" is a valuable scaffold for creating libraries of such fragments. Its substituted pyrrole ring can be systematically modified to explore the chemical space around a target's binding pocket.

For instance, the pyrrole-2-carboxamide scaffold, which can be derived from "this compound", has been employed in structure-guided design and fragment-based approaches. In the development of inhibitors for mycobacterial membrane protein large 3 (MmpL3), a crucial target for anti-tuberculosis drug development, the pyrrole-2-carboxamide core served as a foundational fragment. nih.gov Structure-activity relationship (SAR) studies initiated from this core revealed that modifications at the pyrrole nitrogen and the carboxamide moiety significantly influence inhibitory activity. This highlights the role of the parent pyrrole structure as a key starting point for fragment-based design, allowing for the systematic exploration and optimization of interactions with the target protein. nih.gov

In Vitro and In Vivo Biological Evaluation

The biological impact of compounds derived from "this compound" has been assessed through a combination of in vitro and in vivo studies. These evaluations are critical for determining the therapeutic potential and understanding the biological activity spectrum of these novel chemical entities.

The cytotoxicity of various derivatives of "this compound" has been evaluated against a range of cell lines to determine their potential as therapeutic agents, particularly in oncology.

A study on novel pyrrole hydrazones, synthesized from a pyrrole-based carbohydrazide (B1668358), investigated their antiproliferative activity. nih.gov The safety of these compounds was initially assessed using a BALB/3T3 fibroblast cell line. Most of the synthesized hydrazones demonstrated low cytotoxicity with 50% cytotoxic concentration (CC50) values greater than 1500 µM. However, the initial carbohydrazide (compound 1 ) showed a CC50 of 52.29 ± 2.63 µM. nih.gov

The antiproliferative effects were then tested on human keratinocytes (HaCaT) and melanoma (SH-4) cells. One of the hydrazone derivatives, compound 1C , which incorporates a modified "this compound" structure, exhibited significant selective antiproliferative activity against human melanoma cells with a 50% inhibitory concentration (IC50) of 44.63 ± 3.51 μM. nih.gov This effect was correlated with the induction of apoptosis and cell cycle arrest in the S phase. nih.gov

Table 1: Cytotoxicity and Antiproliferative Activity of Pyrrole Hydrazone Derivatives

| Compound | Cell Line | Assay | Result (µM) |

|---|---|---|---|

| 1 | BALB/3T3 | CC50 | 52.29 ± 2.63 |

| 1A | SH-4 | IC50 | > 100 |

| 1B | SH-4 | IC50 | > 100 |

| 1C | SH-4 | IC50 | 44.63 ± 3.51 |

| 1D | SH-4 | IC50 | 98.15 ± 4.20 |

Data sourced from a study on new pyrrole hydrazones. nih.gov

In another study, pyrrole-2-carboxamide derivatives were evaluated for their cytotoxicity against Vero cells. Most of these compounds, designed as anti-tuberculosis agents, displayed low cytotoxicity with IC50 values greater than 64 μg/mL, indicating a high therapeutic index. nih.gov

Table 2: Cytotoxicity of Pyrrole-2-Carboxamide Derivatives against Vero Cells

| Compound | MIC against M. tuberculosis H37Rv (μg/mL) | IC50 against Vero cells (μg/mL) | Selectivity Index (SI = IC50/MIC) |

|---|---|---|---|

| 16 | <0.016 | >64 | >4000 |

| 17 | <0.016 | >64 | >4000 |

| 18 | <0.016 | 59.0 | 3687.5 |

| 32 | 0.03 | >64 | >2133 |

| 47 | 0.02 | 31.5 | 1575 |

| 52 | 0.09 | >64 | >711 |

Data from a study on pyrrole-2-carboxamides as MmpL3 inhibitors. nih.gov

To assess the in vivo potential of drugs, animal models are indispensable. Derivatives of "this compound" have shown promise in preclinical animal studies for infectious diseases.

In the investigation of pyrrole-2-carboxamides as inhibitors of MmpL3 for the treatment of tuberculosis, several lead compounds were tested in an acute mouse model of Mycobacterium tuberculosis infection. nih.gov The compounds were administered orally, and their efficacy was determined by measuring the reduction in bacterial load in the lungs, expressed as colony-forming units (CFU).

Compound 32 and 47 , both containing the core pyrrole-2-carboxamide structure, demonstrated significant efficacy. When administered at a dose of 100 mg/kg, compound 32 resulted in a 2.0 log reduction in lung CFU, while compound 47 achieved a 1.5 log reduction compared to the untreated control group. nih.gov Another derivative, compound 52 , showed a more modest 1.0 log CFU reduction. nih.gov These findings underscore the potential of this class of compounds in a therapeutic setting and validate the utility of the pyrrole scaffold in developing in vivo active agents.

Table 3: In Vivo Efficacy of Pyrrole-2-Carboxamide Derivatives in a Mouse Model of Tuberculosis

| Compound | Dosage (mg/kg, p.o.) | Mean Log10 CFU Reduction in Lungs (± SD) |

|---|---|---|

| Untreated Control | - | 0 |

| 32 | 100 | 2.0 ± 0.25 |

| 47 | 100 | 1.5 ± 0.30 |

| 52 | 100 | 1.0 ± 0.20 |

Results from an acute M. tuberculosis infection mouse model. nih.gov

V. Potential Applications and Future Research Directions

Therapeutic Applications and Lead Compound Development

The pyrrole (B145914) nucleus is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds and approved drugs. sigmaaldrich.com Ethyl 5-methyl-1H-pyrrole-2-carboxylate, as a substituted pyrrole, is a key intermediate in the development of new therapeutic agents. sigmaaldrich.com Its structure allows for modifications to create more complex molecules with potential pharmacological activities. nih.gov

The pyrrole-2-carboxylate moiety has been identified as a crucial pharmacophore in the design of novel antibacterial agents. nih.gov Researchers have synthesized and evaluated various derivatives for their efficacy against a range of bacteria, including drug-resistant strains.

One notable study focused on derivatives of 1H-pyrrole-2-carboxylate for their activity against Mycobacterium tuberculosis H37Rv. nih.gov Among the synthesized compounds, a derivative of ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate demonstrated significant potential. nih.gov

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference Drug (Ethambutol) MIC |

|---|---|---|---|

| ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC) | Mycobacterium tuberculosis H37Rv | 0.7 µg/mL | 0.5 µg/mL |

This data highlights that the ENBHEDPC compound exhibits a MIC value comparable to the standard antimycobacterial drug, ethambutol, indicating its promise as a new antituberculosis agent. nih.gov

Furthermore, other pyrrole derivatives, such as pyrrolamides, have shown exceptional antibacterial efficacy. For instance, a novel pyrrolamide derivative demonstrated a MIC of 0.008 μg/mL against Staphylococcus aureus and also inhibited the growth of the Gram-negative bacterium Escherichia coli (MIC = 1 μg/mL). nih.gov These findings underscore the potential of the pyrrole scaffold in combating bacterial infections.

The pyrrole motif is a common feature in many anticancer drugs. nih.govresearchgate.net Research has been directed towards synthesizing new pyrrole derivatives with potent antiproliferative activity. nih.govnih.gov this compound serves as a starting material for creating more complex molecules targeting cancer cells.

A study on new 5-chloro-indole-2-carboxylate derivatives, which are structurally related to pyrrole-2-carboxylates, revealed their potential as inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) and BRAF pathways, which are often over-activated in various cancers. nih.gov

| Compound Type | Key Structural Feature | Observed Activity |

|---|---|---|

| 5-chloro-indole-2-carboxylate esters | Ethyl ester group at position 2 | Showed significant antiproliferative action. nih.gov |

| Pyrrolo[3,4-b]indol-3-ones | Cyclized structure | Decreased antiproliferative action compared to ester congeners. nih.gov |

| 5-chloro-indole-2-carboxylic acids | Carboxylic acid group at position 2 | Least potent against tested cancer cell lines. nih.gov |

The results indicated that the ethyl ester group at the 2-position of the indole (B1671886) nucleus is important for antiproliferative action, highlighting the significance of the carboxylate moiety present in the parent compound, this compound. nih.gov

The development of new antiviral agents is another promising area for pyrrole derivatives. Indole-2-carboxylate derivatives have been synthesized and tested for their broad-spectrum antiviral activities. nih.gov

In one study, a series of novel indole-2-carboxylate derivatives were evaluated against a panel of viruses. The results showed that some of these compounds exhibited potent antiviral activity. nih.gov For example, one derivative displayed a high selectivity index against Coxsackie B3 virus, while another showed potent inhibitory activity against the influenza A virus. nih.gov While not directly synthesized from this compound, this research demonstrates the potential of the core pyrrole-carboxylate structure in the design of new antiviral drugs.

Role in Agrochemicals and Pesticides

The application of pyrrole derivatives extends to the field of agrochemicals. Research has shown that certain pyrrole-based compounds possess insecticidal properties. A study focused on the synthesis and toxicological effects of new pyrrole derivatives against the cotton leafworm, Spodoptera littoralis. acs.org These derivatives were synthesized through a cycloaddition reaction, demonstrating the versatility of the pyrrole scaffold in creating compounds with potential agricultural applications. acs.org

Catalytic Applications

The direct application of this compound as a catalyst is not prominently documented in scientific literature. Instead, its primary role in catalyzed reactions is that of a crucial substrate or reactant. For example, it is used in coupling reactions that are facilitated by catalysts such as copper(I) iodide to synthesize more complex molecules google.com. It also serves as a starting material in reactions that may employ catalytic amounts of other agents like Zinc Iodide (ZnI₂) or Dirhodium tetra(trifluorobutyrate) (Rh₂(O₂CC₃F₇)₄) lookchem.com. Therefore, while not a catalyst itself, it is a key component in numerous catalytic processes designed to build complex chemical architectures, particularly within the pharmaceutical and materials science sectors.

Future Perspectives in Academic Research

A significant area of research focuses on developing more efficient and practical methods for synthesizing derivatives of this compound. Traditional methods, such as the chlorination of the pyrrole ring using N-chlorosuccinimide, often require laborious chromatographic separation to isolate the desired product acs.orgresearchgate.netnih.gov. To overcome these challenges, researchers are exploring alternative synthetic routes and reagents.

Recent advancements include:

Selective Fluorination : The use of Selectfluor has been shown to be a cleaner and more effective method for the electrophilic fluorination of this compound compared to other fluorinating agents acs.orgnih.gov.

Alternative Acylating Agents : To avoid difficult separations, new acylating agents have been developed to introduce specific structural fragments onto the pyrrole ring researchgate.netnih.gov.

Robust, Scalable Syntheses : Synthetic strategies are being designed to be more robust, allowing for late-stage derivatization and the potential for larger-scale production of complex molecules derived from this pyrrole, such as those with antimalarial activity nih.gov.

Table 1: Selected Synthetic Transformations of this compound

| Reaction Type | Reagent(s) | Purpose | Reference |

|---|---|---|---|

| Chlorination | N-chlorosuccinimide (NCS) | Introduction of a chlorine atom onto the pyrrole ring. | acs.orgresearchgate.netnih.gov |

| Fluorination | Selectfluor | Electrophilic fluorination for creating fluorinated analogues. | acs.orgnih.gov |

| Friedel-Crafts Acylation | Acyl chlorides / AlCl₃ | Addition of acyl groups to the pyrrole ring. | nih.gov |

| Coupling Reaction | 5-bromo-2-methylpyridine, CuI | Carbon-Nitrogen bond formation to link heterocyclic rings. | google.com |

Derivatives of this compound have shown significant promise as antibacterial agents, specifically as inhibitors of bacterial DNA gyrase and topoisomerase IV acs.orgnih.gov. These enzymes are essential for bacterial DNA replication, making them validated targets for antibiotic development researchgate.net.

Future research will focus on elucidating the precise molecular interactions between these pyrrole-based inhibitors and their target enzymes. A promising hit compound, designed from a 3,4-dichloro-5-methyl-1H-pyrrole moiety, displayed low nanomolar inhibition of the target enzymes nih.gov. Understanding the structure-activity relationship (SAR) is crucial for optimizing these compounds. For example, research has identified the 3,4-dichloropyrrole as an optimal group for binding at one site of the enzyme, while bicyclic heterocycles are potent at another site researchgate.net. By gaining a deeper mechanistic insight, scientists can rationally design next-generation antibiotics with improved potency and a reduced likelihood of bacterial resistance.

Computational chemistry is becoming an indispensable tool in the development of drugs based on the this compound scaffold. Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict how newly designed molecules will bind to their biological targets researchgate.net.

These computational approaches allow for:

Rational Drug Design : By using X-ray crystallography data and computational docking, new analogues can be designed with a higher probability of being active, guiding synthetic efforts researchgate.net.

Binding Energy Calculation : MD simulations can elucidate the thermodynamic binding energy between a compound and its target, providing quantitative estimates of binding affinity researchgate.net.

Property Prediction : Physicochemical properties, such as lipophilicity (c log P), can be calculated to design molecules with better drug-like characteristics, such as improved solubility nih.gov.

Table 2: Computational Techniques in the Design of Pyrrole Derivatives

| Technique | Application | Goal | Reference |

|---|---|---|---|

| X-ray Crystallography | Determine the 3D structure of the inhibitor-enzyme complex. | Rationalize structure-activity relationships (SAR). | researchgate.net |

| Molecular Docking | Predict the binding mode of a ligand in the active site of a protein. | Design new analogues with improved binding. | researchgate.net |

| Molecular Dynamics (MD) | Simulate the movement of atoms and molecules over time. | Calculate thermodynamic binding energy and assess stability. | researchgate.net |

| c log P Calculation | Estimate the lipophilicity of a compound. | Design analogues with improved physical properties. | nih.gov |

Addressing Drug Resistance and Neglected Diseases

The escalating threat of antimicrobial resistance and the continued burden of neglected tropical diseases necessitate the exploration of novel chemical scaffolds for the development of new therapeutic agents. The pyrrole nucleus, a key structural motif in many biologically active compounds, has emerged as a promising starting point for the design of molecules aimed at combating these global health challenges. nih.gov While research into the specific applications of this compound is still in its early stages, studies on its derivatives have shown significant potential in addressing both drug-resistant bacterial infections and neglected diseases.

The core structure of this compound serves as a versatile platform for chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored biological activities. nih.govnih.gov Researchers have strategically modified this scaffold to enhance its interaction with microbial targets and improve its efficacy against resistant pathogens.

A notable area of investigation is the development of pyrrole derivatives with activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, which is increasingly characterized by multidrug-resistant strains. nih.gov A study focusing on derivatives of 1H-pyrrole-2-carboxylate identified a compound, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate, which exhibited a significant minimum inhibitory concentration (MIC) value of 0.7 µg/mL against Mycobacterium tuberculosis H37Rv. nih.gov This finding highlights the potential of this chemical class in the fight against tuberculosis.

Furthermore, the broader class of pyrrole-2-carboxamides has been investigated as inhibitors of mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter for mycolic acid biosynthesis and a promising target for new anti-tuberculosis drugs. nih.gov Structure-activity relationship studies have revealed that modifications to the pyrrole ring and the carboxamide group can significantly enhance anti-TB activity, with some derivatives showing potent activity against drug-resistant strains. nih.gov

In the context of neglected tropical diseases, research has explored the potential of pyrrole-containing compounds against pathogens such as Leishmania. nih.gov While direct studies on this compound are limited, related indole-pyrrole hybrids have been synthesized and evaluated for their antileishmanial activity. nih.gov These findings suggest that the pyrrole scaffold could be a valuable starting point for the development of new treatments for leishmaniasis and other neglected diseases.

The exploration of pyrrole derivatives extends to combating a range of drug-resistant bacteria. The pyrrole moiety is a key component in various compounds that have demonstrated activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are a major cause of nosocomial infections. bohrium.com The development of N-arylpyrrole derivatives, for instance, has yielded compounds with promising activity against methicillin-resistant Staphylococcus aureus (MRSA). bohrium.comresearchgate.net

Future research will likely focus on the continued optimization of the this compound scaffold to develop more potent and selective agents against resistant pathogens and the parasites responsible for neglected diseases. This will involve further structure-activity relationship studies, exploration of different substitution patterns, and investigation into their mechanisms of action.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | chemsrc.comsigmaaldrich.comnih.gov |

| Molecular Weight | 153.18 g/mol | chemsrc.comsigmaaldrich.comnih.gov |

| Boiling Point | 264.9±20.0 °C at 760 mmHg | chemsrc.com |

| Flash Point | 114.0±21.8 °C | chemsrc.com |

| Density | 1.1±0.1 g/cm³ | chemsrc.com |

| LogP | 2.19 | chemsrc.com |

| Physical Form | Solid | sigmaaldrich.com |

Key Research Findings on Derivatives of this compound

| Derivative | Target Organism/Disease | Key Finding | Source |

| ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | Exhibited a Minimum Inhibitory Concentration (MIC) of 0.7 µg/mL. | nih.gov |

| Pyrrole-2-carboxamide derivatives | Drug-Resistant Tuberculosis | Showed potent anti-TB activity (MIC < 0.016 μg/mL) by inhibiting MmpL3. | nih.gov |

| N-arylpyrrole derivatives (Vc) | Methicillin-resistant Staphylococcus aureus (MRSA) | Outperformed levofloxacin (B1675101) with a MIC of 4 μg/mL. | bohrium.comresearchgate.net |

| Indole-pyrrole hybrids | Leishmaniasis | Demonstrated potential as antileishmanial agents. | nih.gov |

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 5-methyl-1H-pyrrole-2-carboxylate, and how do reaction conditions affect yield?

- Methodological Answer : The compound can be synthesized via cyclization of precursors such as substituted acetonitriles and esters. For example, a modified procedure using phenylacetonitrile with ethyl acetoacetate under basic conditions yields pyrrole derivatives. Reaction temperature, solvent polarity, and stoichiometry significantly influence yields. Evidence from similar pyrrole esters shows yields ranging from 40% to 48% under optimized reflux conditions in THF or DCM . Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the pure product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Key features include the ester carbonyl resonance (~161 ppm in 13C NMR) and the NH proton signal (~9–12 ppm in 1H NMR, broad due to exchange). Substituent methyl groups appear as singlets at ~2.2 ppm (1H NMR) .

- HRMS : Accurate mass determination confirms molecular formula (e.g., [M+H]+ calculated for C9H12NO2: 166.0863) .

- IR : Stretching frequencies for ester C=O (~1700 cm⁻¹) and NH (~3300 cm⁻¹) validate functional groups.

Q. What are the common side reactions during synthesis, and how can they be minimized?

- Methodological Answer : Competing aldol condensation or over-alkylation may occur. Using anhydrous solvents, controlled reaction times, and stoichiometric bases (e.g., NaH or K2CO3) minimizes byproducts. Monitoring via TLC and quenching the reaction at 80% conversion (based on starting material depletion) improves purity .

Q. What are the best practices for handling and storing this compound in research settings?

- Methodological Answer : Store under inert atmosphere (argon) at 2–8°C to prevent hydrolysis of the ester group. Use gloves and fume hoods during handling, as pyrrole derivatives may sensitize skin. Avoid exposure to strong acids/bases to maintain stability .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : X-ray crystallography confirms substituent positions and hydrogen-bonding networks. For example, in analogs like Ethyl 3,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-2-carboxylate, intermolecular N–H···O hydrogen bonds form dimeric packing arrangements. Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and SHELX refinement (via Olex2) provide < 0.05 Å positional uncertainty .

Q. What computational methods predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and global hardness (η = (I−A)/2, where I = ionization potential, A = electron affinity). This predicts nucleophilic/electrophilic sites .

- Conceptual DFT : Use Fukui functions (f⁺/f⁻) to identify reactive regions. For example, the methyl-substituted pyrrole ring shows higher electrophilicity at the β-position .

Q. How does substitution on the pyrrole ring influence biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer : Derivatives with electron-withdrawing groups (e.g., bromo, acetyl) at the 5-position exhibit enhanced antimicrobial activity. For example, Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate shows moderate inhibition against E. coli (MIC = 32 µg/mL). Bioassays (e.g., microdilution) combined with docking studies (PDB: 1T9G) reveal interactions with bacterial DNA gyrase .

Q. How do hydrogen-bonding interactions affect crystallographic packing in pyrrole carboxylates?

- Methodological Answer : In derivatives like Ethyl 3,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-2-carboxylate, N–H···O=C hydrogen bonds between the pyrrole NH and ester carbonyl form 1D chains. These interactions stabilize the crystal lattice, as shown by Hirshfeld surface analysis (CrystalExplorer) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。